Cas no 654-13-7 (3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid)

3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid structure
654-13-7 structure
Product name:3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid
CAS No:654-13-7
MF:C10H11N3O2
Molecular Weight:205.213
MDL:MFCD02232744
CID:3074283
PubChem ID:563322

3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid
    • TimTec1_006809
    • 3-(benzotriazol-1-yl)butanoic acid
    • 3-(1H-benzotriazol-1-yl)butanoic acid
    • SR-01000535781-1
    • MLS000703745
    • DTXSID10871804
    • CS-0317413
    • 3-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoicacid
    • CBKinase1_000582
    • FEKISXNJRGSDHP-UHFFFAOYSA-N
    • STK499934
    • LS-01996
    • AG-690/15433670
    • AKOS016345403
    • ALBB-005300
    • AKOS000300705
    • SR-01000535781
    • CHEMBL1432000
    • DB-005280
    • 3-(1H-1,2,3-Benzotriazol-1-yl)butanoic acid #
    • HMS2754J23
    • H23820
    • SCHEMBL13401722
    • BRD-A36335818-001-10-6
    • HMS1553F11
    • 3-(1H-1,2,3-Benzotriazol-1-yl)butanoic acid
    • MFCD02232744
    • 3-(benztriazol-1-yl)butanoic acid
    • SMR000274110
    • 654-13-7
    • 3-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid
    • CBKinase1_012982
    • Oprea1_307899
    • Oprea1_779741
    • 3-Benzotriazol-1-yl-butyric acid
    • MDL: MFCD02232744
    • インチ: InChI=1S/C10H11N3O2/c1-7(6-10(14)15)13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15)
    • InChIKey: FEKISXNJRGSDHP-UHFFFAOYSA-N
    • SMILES: CC(CC(=O)O)N1C2=CC=CC=C2N=N1

計算された属性

  • 精确分子量: 205.085126602Da
  • 同位素质量: 205.085126602Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 68Ų

3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid Security Information

  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • HazardClass:IRRITANT

3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
015668-1g
3-Benzotriazol-1-yl-butyric acid
654-13-7
1g
£307.00 2022-03-01
abcr
AB405730-500 mg
3-(1H-1,2,3-Benzotriazol-1-yl)butanoic acid
654-13-7
500MG
€254.60 2023-02-20
Ambeed
A280104-5g
3-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid
654-13-7 97%
5g
$1304.0 2024-04-18
A2B Chem LLC
AJ02103-1g
3-(1H-1,2,3-Benzotriazol-1-yl)butanoic acid
654-13-7 >95%
1g
$509.00 2024-04-19
Chemenu
CM115896-5g
3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid
654-13-7 95%
5g
$*** 2023-05-29
TRC
H016976-500mg
3-(1H-1,2,3-Benzotriazol-1-yl)butanoic acid
654-13-7
500mg
$ 465.00 2022-06-04
abcr
AB405730-1 g
3-(1H-1,2,3-Benzotriazol-1-yl)butanoic acid
654-13-7
1 g
€322.50 2023-07-19
TRC
H016976-250mg
3-(1H-1,2,3-Benzotriazol-1-yl)butanoic acid
654-13-7
250mg
$ 280.00 2022-06-04
Fluorochem
015668-2g
3-Benzotriazol-1-yl-butyric acid
654-13-7
2g
£598.00 2022-03-01
Chemenu
CM115896-5g
3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid
654-13-7 95%
5g
$600 2021-06-09

3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid 関連文献

3-(1H-1,2,3-benzotriazol-1-yl)butanoic acidに関する追加情報

3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid: A Comprehensive Overview

The compound 3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid (CAS NO 654-13-7) is a unique organic molecule that has garnered significant attention in the fields of chemistry and biomedicine. This compound belongs to the class of benzotriazole derivatives, which are known for their diverse applications, ranging from pharmaceuticals to materials science. The structure of this compound features a benzotriazole ring attached to a butanoic acid backbone, making it a versatile platform for various chemical and biological interactions.

Recent studies have highlighted the potential of 1H-1,2,3-benzotriazol-1-yl groups as stabilizing agents in organic chemistry. These groups are known to form stable intermediates, which can be further functionalized for specific applications. In the case of 3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid, its structure provides a unique balance between aromatic stability and carboxylic acid reactivity, making it an attractive candidate for drug delivery systems and catalytic applications.

The benzotriazole moiety in this compound has been shown to enhance the thermal stability of various materials. This property is particularly useful in the development of heat-resistant polymers and coatings. Additionally, the presence of the carboxylic acid group enables the formation of hydrogen bonds, which can be exploited in designing self-assembling systems or controlled drug release mechanisms.

Recent advancements in biomedical applications have focused on the use of benzotriazole derivatives as targeting ligands for imaging and therapy. The 3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid compound has been explored for its ability to chelate metal ions, which is a critical step in the development of contrast agents for magnetic resonance imaging (MRI). Furthermore, its stability under physiological conditions makes it a promising candidate for targeted drug delivery systems.

Another area of research involving this compound is its potential as a catalyst inhibitor. The benzotriazole group has been known to inhibit the activity of certain enzymes and catalysts, which can be harnessed in the development of selective chemical reactions. This property makes it a valuable tool in organic synthesis, where controlling reaction pathways is essential for producing high-purity compounds.

Recent studies have also investigated the photoreactivity of 3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid under UV irradiation. The benzotriazole ring system is known to undergo photochemical transformations, which can be utilized in the design of photosensitive materials. This property has implications in fields such as optoelectronics and photodynamic therapy.

Moreover, the compound's biocompatibility has been tested in various biological models, showing minimal toxicity while retaining its functional properties. This makes it a suitable candidate for applications in biomedicine, where safety and efficacy are paramount. Researchers have also explored its potential as a bioisosteres in drug design, replacing certain functional groups to improve pharmacokinetic profiles.

Recent advancements in nanotechnology have further expanded the applications of 3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid. Its ability to form stable complexes with metal nanoparticles has been exploited in the development of hybrid materials for catalysis and sensing. These materials combine the high surface area of nanoparticles with the functional properties of the benzotriazole moiety, leading to enhanced performance in various chemical processes.

Looking ahead, the benzotriazole derivatives are expected to play a pivotal role in the development of next-generation drugs and materials. The unique combination of aromatic stability and reactivity in 3-(1H-1,2,3-benzotriazol-1-yl)butanoic acid positions it as a key player in this field. Continued research into its properties and applications will undoubtedly unlock new possibilities in biomedicine and materials science.

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